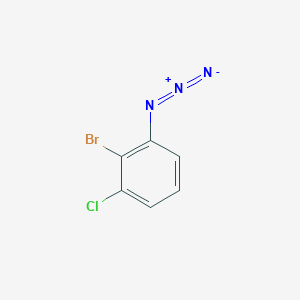

1-Azido-2-bromo-3-chlorobenzene

Description

Significance of Aryl Azides in Synthetic Transformations

Aryl azides are organic compounds containing the azide (B81097) functional group (–N₃) attached to an aromatic ring. This functional group is a cornerstone of modern synthetic chemistry due to its diverse reactivity. eurekaselect.comwikipedia.org The terminal nitrogen atom of the azide group is mildly nucleophilic, while the internal nitrogen atom can be attacked by electrophiles. nih.gov This dual reactivity allows aryl azides to participate in a wide variety of chemical reactions.

One of the most prominent applications of aryl azides is in "click chemistry," a concept introduced by K. Barry Sharpless. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, where an azide reacts with a terminal alkyne to form a stable triazole ring. eurekaselect.comwikipedia.org This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it invaluable in drug discovery, materials science, and bioconjugation. eurekaselect.comresearchgate.net

Furthermore, aryl azides can be readily reduced to primary amines, a fundamental functional group in organic chemistry. wikipedia.orgnih.gov This transformation can be achieved through various methods, including catalytic hydrogenation or the Staudinger reaction, which involves treatment with a phosphine (B1218219) like triphenylphosphine. wikipedia.orgnih.gov The azide group, therefore, serves as a stable and versatile precursor to the more reactive amine functionality.

Aryl azides can also undergo thermal or photochemical decomposition to generate highly reactive nitrene intermediates. nih.gov These nitrenes can then participate in a variety of subsequent reactions, such as C-H insertion and cyclization reactions, leading to the formation of complex nitrogen-containing heterocyclic compounds. nih.gov

The traditional and most common method for synthesizing aryl azides involves the diazotization of anilines to form aryl diazonium salts, which are then treated with sodium azide. eurekaselect.comorganic-chemistry.org While effective, this method often requires low temperatures and the handling of potentially hazardous diazonium salts. eurekaselect.comorganic-chemistry.org Consequently, newer, milder, and more efficient methods for the synthesis of aryl azides are continuously being developed. organic-chemistry.org

Role of Halogen Substituents in Aromatic Systems

Halogen substituents (fluoro, chloro, bromo, and iodo) play a crucial role in modulating the reactivity and regioselectivity of aromatic compounds. numberanalytics.comlibretexts.org Halogens are unique in that they exhibit a dual electronic effect: they are inductively electron-withdrawing due to their high electronegativity, but they are also capable of donating electron density to the aromatic ring through resonance. libretexts.orgyoutube.com

The inductive effect generally deactivates the aromatic ring towards electrophilic aromatic substitution, making it less reactive than benzene (B151609) itself. libretexts.orgquora.com The strength of this deactivation correlates with the electronegativity of the halogen, with fluorine being the most deactivating and iodine the least. libretexts.org

The presence of halogens on an aromatic ring also provides synthetic "handles" for further functionalization. numberanalytics.com Halogenated aromatics are key precursors in a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the halogen, enabling the construction of complex molecular architectures.

Overview of 1-Azido-2-bromo-3-chlorobenzene (B6202630) within the Context of Multifunctional Molecules

1-Azido-2-bromo-3-chlorobenzene is a prime example of a multifunctional molecule, integrating the distinct chemical properties of an azide group and two different halogen substituents on a benzene ring. This specific arrangement of functional groups—an azide at position 1, a bromine at position 2, and a chlorine at position 3—offers a unique platform for complex and selective synthetic transformations.

The azide group provides the full range of reactivity discussed previously, including participation in click chemistry, reduction to an amine, and formation of nitrenes. The adjacent bromine and chlorine atoms, with their differing reactivities in cross-coupling reactions (typically, the C-Br bond is more reactive than the C-Cl bond), allow for sequential and site-selective introduction of new substituents.

This trifunctional nature makes 1-azido-2-bromo-3-chlorobenzene a potentially valuable intermediate in the synthesis of highly substituted aromatic compounds. The ability to selectively address each of the three functional groups opens up possibilities for creating intricate molecular scaffolds that would be challenging to assemble through other synthetic routes. The study of such molecules is crucial for advancing the field of organic synthesis and for the development of new chemical entities with potential applications in various scientific disciplines.

Properties

Molecular Formula |

C6H3BrClN3 |

|---|---|

Molecular Weight |

232.46 g/mol |

IUPAC Name |

1-azido-2-bromo-3-chlorobenzene |

InChI |

InChI=1S/C6H3BrClN3/c7-6-4(8)2-1-3-5(6)10-11-9/h1-3H |

InChI Key |

YSXJBFINFCRDNE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Br)N=[N+]=[N-] |

Origin of Product |

United States |

Retrosynthetic Analysis and Synthetic Methodologies for 1 Azido 2 Bromo 3 Chlorobenzene

Strategic Approaches to Incorporate Azido (B1232118), Bromo, and Chloro Groups on Benzene (B151609) Ring

The introduction of three different functional groups onto a benzene ring in a specific orientation necessitates a multi-step synthetic sequence. The order of these steps is critical and is dictated by the directing effects of the substituents.

Directed Halogenation Strategies

Halogenation is a fundamental electrophilic aromatic substitution reaction. fiveable.me However, direct halogenation of a monosubstituted benzene ring typically leads to a mixture of ortho and para isomers. For a 1,2,3-trisubstituted pattern, a more controlled approach is required. Directing groups already present on the ring will influence the position of incoming halogens. stackexchange.com For instance, an activating group will direct incoming electrophiles to the ortho and para positions, while a deactivating group will direct them to the meta position. fiveable.me Halogens themselves are deactivating yet ortho-, para-directing. stackexchange.com Therefore, a strategy could involve introducing a strongly directing group first, followed by sequential halogenations.

Diazotization and Azidation Pathways

Aryl diazonium salts are highly versatile intermediates in the synthesis of aromatic compounds. globalresearchonline.netchemistrysteps.com They are typically formed from the diazotization of primary aromatic amines with nitrous acid. globalresearchonline.netorganic-chemistry.org The diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles, including halides and the azido group. chemistrysteps.comgoogle.com

The Sandmeyer reaction, which utilizes copper(I) salts, is a classic method for introducing chloro and bromo groups onto an aromatic ring via a diazonium salt. chemistrysteps.comgoogle.com For the introduction of the azido group, the diazonium salt can be reacted with sodium azide (B81097). This pathway offers a high degree of regiocontrol, as the position of the incoming group is determined by the initial position of the amino group.

Sequential Functional Group Introduction Based on Directing Effects

A logical synthetic strategy for 1-azido-2-bromo-3-chlorobenzene (B6202630) would involve the synthesis of a substituted aniline (B41778) precursor, followed by diazotization and subsequent functional group transformations. The directing effects of the substituents at each step are paramount.

A plausible retrosynthetic analysis would start with the target molecule and disconnect the azido group, suggesting a diazonium salt precursor. This diazonium salt would come from the corresponding aniline, 2-bromo-3-chloroaniline (B79519).

Precursor Synthesis and Intermediate Chemistry

The successful synthesis of 1-azido-2-bromo-3-chlorobenzene hinges on the efficient preparation of key precursors and intermediates.

Synthesis of Substituted Anilines

The key precursor for the target molecule is 2-bromo-3-chloroaniline. nih.gov The synthesis of this aniline derivative can be achieved through a multi-step process. One common route involves the nitration of a suitable starting material, followed by reduction of the nitro group to an amine. csbsju.edu

For instance, starting from a halogenated nitrobenzene, the nitro group can be reduced to an amine using reagents like iron powder in acetic acid. chemicalbook.com A specific synthesis of 2-bromo-3-chloroaniline has been reported starting from 1-bromo-2-chloro-3-nitrobenzene. chemicalbook.com

| Starting Material | Reagents | Product | Yield | Reference |

| 1-bromo-2-chloro-3-nitrobenzene | Fe, HOAc, EtOH, H₂O | 2-bromo-3-chloroaniline | 100% | chemicalbook.com |

Formation of Aryl Diazonium Salts

Once the substituted aniline, 2-bromo-3-chloroaniline, is obtained, it can be converted into the corresponding aryl diazonium salt. This is typically achieved by treating the aniline with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, at low temperatures (0-5 °C). globalresearchonline.netchemistrysteps.comcsbsju.edu The low temperature is crucial as diazonium salts can be unstable. chemistrysteps.com

The resulting 2-bromo-3-chlorobenzenediazonium salt is a highly reactive intermediate. The diazonium group can then be replaced by an azido group by reaction with sodium azide (NaN₃). This final step would yield the target molecule, 1-azido-2-bromo-3-chlorobenzene.

| Reactant | Reagents | Intermediate |

| 2-bromo-3-chloroaniline | NaNO₂, HCl (aq) | 2-bromo-3-chlorobenzenediazonium chloride |

| 2-bromo-3-chlorobenzenediazonium chloride | NaN₃ | 1-azido-2-bromo-3-chlorobenzene |

Introduction of Bromo Group via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of a primary aryl amine into an aryl halide via a diazonium salt intermediate. researchgate.netbyjus.comnih.gov This transformation is particularly valuable for creating substitution patterns that are not accessible through direct electrophilic substitution. organic-chemistry.org The reaction is typically catalyzed by copper(I) salts, such as copper(I) bromide for the introduction of a bromo group. byjus.comwikipedia.org

The general mechanism involves three key steps:

Diazotization: The primary aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite and a strong acid like hydrobromic acid) at low temperatures (0–5 °C) to form a diazonium salt. numberanalytics.comprepchem.com

Electron Transfer: The copper(I) catalyst donates a single electron to the diazonium salt, which decomposes to form an aryl radical and nitrogen gas. byjus.com

Halogen Transfer: The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final aryl bromide and regenerating the copper(I) catalyst. byjus.com

For instance, a related compound, 1-bromo-2-chlorobenzene (B145985), can be synthesized from o-chloroaniline. The process involves diazotizing o-chloroaniline with sodium nitrite in the presence of hydrobromic acid at 0-10°C. prepchem.com The resulting diazonium salt solution is then added to a hot solution of copper(I) bromide in hydrobromic acid. prepchem.com The product is typically isolated by steam distillation with yields reported between 89-95%. prepchem.comorgsyn.org This highlights the Sandmeyer reaction's efficacy in introducing a bromine atom onto a chlorinated benzene ring.

Azidation Reactions

The conversion of an aryl diazonium salt to an aryl azide is a direct and efficient method for installing the azido functional group. researchgate.net This reaction involves treating the diazonium salt, generated from a primary aromatic amine, with an azide source, most commonly sodium azide (NaN₃). researchgate.netrsc.org

Following the retrosynthetic plan for 1-azido-2-bromo-3-chlorobenzene, the key intermediate, 2-bromo-3-chloroaniline, would first be converted to its corresponding diazonium salt. This is achieved under standard diazotization conditions, using sodium nitrite and a strong acid at low temperatures. numberanalytics.comnumberanalytics.com The resulting diazonium salt is then reacted with sodium azide. The reaction proceeds through the attack of the azide anion on the diazonium ion, leading to the formation of an unstable pentazene intermediate, which subsequently decomposes, losing a molecule of nitrogen gas to yield the stable aryl azide. rsc.org

Research has shown that this method is generally high-yielding and can be accomplished in short reaction times, often within 10-15 minutes, with yields ranging from 65-90% for various substituted anilines. researchgate.net The reaction is typically clean, with the primary byproducts being easily separable inorganic salts and nitrogen gas. researchgate.net

Reaction Condition Optimization for 1-Azido-2-bromo-3-chlorobenzene Synthesis

The successful synthesis of 1-azido-2-bromo-3-chlorobenzene hinges on the careful control and optimization of several reaction parameters. These factors influence not only the yield and purity of the final product but also the safety and efficiency of the process.

Solvent Effects and Reaction Media

The choice of solvent is critical in both the diazotization and the subsequent substitution steps.

Diazotization: This step is almost universally carried out in an aqueous medium. A strong mineral acid, such as hydrochloric or sulfuric acid, is required to generate nitrous acid in situ and to stabilize the resulting diazonium salt. numberanalytics.com

Sandmeyer Bromination: For the Sandmeyer reaction, a variety of solvents can be employed. While the diazotization occurs in water, the subsequent bromination can be performed in the same aqueous solution or in other media. Acetonitrile is a common solvent for catalytic versions of the Sandmeyer reaction. organic-chemistry.orgthieme-connect.com For specific applications, solvents like bromoform (B151600) have been used for synthesizing aryl bromides. byjus.com

Azidation: The reaction of a diazonium salt with sodium azide is often performed in water, where the reactants are soluble. researchgate.net The use of biphasic systems or phase-transfer catalysts can sometimes enhance reaction rates and facilitate product isolation. The choice of solvent can also influence reaction mechanisms; for example, studies on related nucleophilic aromatic substitutions have shown that solvent composition (e.g., methanol-DMSO mixtures) can dramatically affect reaction rates and even alter the mechanistic pathway from a polar SNAr to a single electron transfer (SET) process. nih.gov

Table 1: Solvent Effects on Synthesis Steps

| Reaction Step | Common Solvents | Considerations |

|---|---|---|

| Diazotization | Water with strong acid (HCl, H₂SO₄) | Ensures solubility of reactants and stability of the diazonium salt. numberanalytics.com |

| Sandmeyer Bromination | Acetonitrile, Bromoform, Water | Acetonitrile is effective for catalytic systems. organic-chemistry.orgthieme-connect.com Water is a green and economical choice. |

| Azidation | Water, Water/Organic mixtures | Water is common due to the solubility of sodium azide. researchgate.net Organic co-solvents can aid substrate solubility. |

Temperature and Pressure Control

Temperature is arguably the most critical parameter in the synthesis of aryl azides via diazonium salts.

The diazotization reaction is highly exothermic, and the resulting aryl diazonium salts are thermally unstable. stackexchange.com It is imperative to maintain a low temperature, typically between 0°C and 5°C, throughout the formation and handling of the diazonium salt. numberanalytics.comstackexchange.com Temperatures above this range can lead to rapid, and sometimes explosive, decomposition of the salt, liberating nitrogen gas and forming undesired byproducts, such as phenols. stackexchange.com While some studies on specific, stable diazonium salts have shown tolerance for slightly higher temperatures, the 0-5°C rule is a widely followed and crucial safety precaution. stackexchange.com The reaction is generally conducted at atmospheric pressure, with careful monitoring to ensure controlled evolution of any gases.

Catalyst Selection and Reaction Efficiency

Catalysis plays a pivotal role in the Sandmeyer reaction, while the azidation step is typically non-catalytic.

Sandmeyer Bromination: The classic Sandmeyer reaction uses stoichiometric amounts of copper(I) bromide. thieme-connect.com However, modern methods have established highly efficient catalytic systems. Research has shown that a combination of Cu(I) and Cu(II) salts can provide nearly quantitative conversion. organic-chemistry.org The addition of bidentate nitrogen ligands, such as 1,10-phenanthroline, can further enhance catalytic activity and improve yields. organic-chemistry.orgthieme-connect.com The use of catalytic amounts of copper significantly reduces waste and cost, making the process more economical and environmentally friendly. organic-chemistry.org

Azidation: The reaction of a diazonium salt with sodium azide generally does not require a catalyst. researchgate.net It is a rapid and high-yielding substitution reaction driven by the favorable thermodynamics of nitrogen gas evolution. rsc.org

Table 2: Catalyst Systems for Sandmeyer Bromination

| Catalyst System | Ligand/Additive | Key Advantages |

|---|---|---|

| CuBr (stoichiometric) | None | Traditional method, effective but requires large amounts of copper. thieme-connect.com |

| Cu(I)/Cu(II) mixture | 1,10-phenanthroline | Catalytic amounts of copper, high yields, mild conditions. organic-chemistry.orgthieme-connect.com |

| CuBr/CuBr₂ | Dibenzo-18-crown-6 (PTC) | High conversion rates, applicable to diazonium tetrafluoroborate (B81430) salts. wikipedia.org |

Reaction Time and Isolation Procedures

The duration of the reaction and the method of product isolation are key to obtaining a pure product in high yield.

Reaction Time: Diazotization is typically rapid. The subsequent substitution reactions can vary in duration. Azidation of diazonium salts is often very fast, with complete conversion reported in as little as 10-15 minutes. researchgate.net Sandmeyer reactions can take longer, from 30 minutes to several hours, depending on the specific substrate and conditions. nih.govprepchem.com Reaction progress is often monitored by observing the cessation of nitrogen gas evolution.

Isolation Procedures: For the synthesis of related bromo-chloro-benzenes via the Sandmeyer reaction, a common work-up involves steam distillation to separate the volatile product from the reaction mixture. prepchem.comorgsyn.org The distilled organic layer is then washed sequentially with concentrated sulfuric acid, water, and a basic solution (e.g., sodium hydroxide) to remove impurities before being dried and distilled. prepchem.com For aryl azides, which are often solids, the work-up procedure might involve filtration of the crude product, followed by extraction with a suitable organic solvent (like ethyl acetate) and purification by crystallization or chromatography. researchgate.net

Scalability and Industrial Production Methodologies

The transition from laboratory-scale synthesis to industrial production of 1-azido-2-bromo-3-chlorobenzene presents a unique set of challenges, primarily centered around the safe handling of energetic intermediates and the economic viability of the chosen synthetic route. While specific large-scale production data for 1-azido-2-bromo-3-chlorobenzene is not extensively documented in publicly available literature, general principles for the scale-up of aryl azide synthesis are well-established and directly applicable.

A significant concern in the large-scale synthesis of any azide-containing compound is the potential for thermal decomposition, which can release nitrogen gas and generate explosive force. researchgate.net Furthermore, the exposure of azides to strong acids can lead to the formation of hydrazoic acid (HN₃), a toxic and explosive substance. researchgate.net Consequently, industrial methodologies must prioritize stringent safety protocols and process control to mitigate these risks.

Batch vs. Continuous Flow Processing

The choice between traditional batch reactors and modern continuous flow chemistry is a critical consideration for the industrial production of 1-azido-2-bromo-3-chlorobenzene. Each approach has distinct advantages and disadvantages, particularly when dealing with potentially hazardous reactions.

| Feature | Batch Processing | Continuous Flow Processing |

| Safety | Higher risk due to large volumes of hazardous materials. Potential for thermal runaway. | Inherently safer due to small reaction volumes at any given time. Superior heat and mass transfer. researchgate.netacsgcipr.org |

| Scalability | Often requires costly re-optimization of reaction conditions. acsgcipr.org | Readily scalable by extending the operation time or by "numbering-up" (running multiple reactors in parallel). acsgcipr.org |

| Process Control | More challenging to maintain precise control over temperature and mixing. | Excellent control over reaction parameters (temperature, pressure, residence time). researchgate.net |

| By-product Formation | Can lead to the formation of impurities due to longer reaction times and less uniform conditions. | Often results in higher purity products due to precise control and short residence times. |

| Capital Cost | Lower initial investment for standard reactor setups. | Higher initial investment for specialized microreactor systems. |

Continuous Flow Synthesis: A Safer Approach

For the synthesis of organic azides, continuous flow microreactors are emerging as the preferred method for industrial-scale production. researchgate.net The small internal volume of these systems significantly reduces the risk associated with handling potentially explosive intermediates. researchgate.net The high surface-area-to-volume ratio in microreactors allows for highly efficient heat exchange, preventing the development of hot spots that could trigger thermal decomposition.

In a potential industrial synthesis of 1-azido-2-bromo-3-chlorobenzene, a continuous flow setup would likely involve the diazotization of 2-bromo-3-chloroaniline followed by the introduction of an azide source in a subsequent reactor segment. This "telescoping" of reactions, where the output of one step directly feeds into the next without intermediate work-up and purification, is a key advantage of flow chemistry, improving efficiency and reducing waste. acsgcipr.org

Challenges and Considerations for Industrial Production

Several factors must be addressed to develop a robust and economically viable industrial process for 1-azido-2-bromo-3-chlorobenzene:

Process Optimization: Extensive optimization of reaction parameters (e.g., temperature, pressure, stoichiometry, residence time) is necessary to maximize yield and purity while ensuring operational safety.

Downstream Processing: Efficient methods for product isolation, purification, and waste stream management are crucial for a sustainable industrial process.

Regulatory Compliance: The production of any chemical, particularly one with potential hazards, must adhere to strict safety and environmental regulations.

While specific industrial-scale synthesis of 1-azido-2-bromo-3-chlorobenzene is not widely reported, the principles of modern chemical engineering, particularly the adoption of continuous flow technologies, provide a clear path forward for its safe and efficient production.

Chemical Reactivity and Transformation Pathways of 1 Azido 2 Bromo 3 Chlorobenzene

Reactivity of the Azido (B1232118) Group in 1-Azido-2-bromo-3-chlorobenzene (B6202630)

The azido group (-N₃) is an energy-rich, versatile functional group that serves as the primary site of reactivity in the molecule. sigmaaldrich.com It can act as a soft nucleophile and is known for its participation in 1,3-dipolar cycloaddition reactions and its ability to be reduced to a primary amine. sigmaaldrich.comlibretexts.org

The azide-alkyne [3+2] cycloaddition is a cornerstone of click chemistry, a concept introduced to describe reactions with high yields, stereospecificity, and broad applicability. sigmaaldrich.comorganic-chemistry.org This reaction involves the coupling of an azide (B81097) with an alkyne to form a stable 1,2,3-triazole ring. While the thermal Huisgen 1,3-dipolar cycloaddition requires high temperatures and often yields a mixture of regioisomers, catalyzed versions offer significant improvements in reactivity and selectivity. organic-chemistry.org The azido group on the benzene (B151609) ring of 1-azido-2-bromo-3-chlorobenzene makes it a suitable substrate for these powerful transformations.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction, valued for its reliability, mild reaction conditions, and exceptional regioselectivity. sigmaaldrich.comnih.gov This reaction exclusively produces 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov The mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide. nih.gov The coordination of the azide to the copper center activates the alkyne for a nucleophilic attack by the terminal nitrogen of the azide, leading to the triazole product. nih.gov

The reaction is tolerant of a wide array of functional groups and can be performed in various solvents, including water, making it highly versatile for applications in drug discovery, bioconjugation, and materials science. nih.govtcichemicals.com For 1-azido-2-bromo-3-chlorobenzene, reaction with a terminal alkyne under CuAAC conditions would yield a 1-(2-bromo-3-chlorophenyl)-4-substituted-1H-1,2,3-triazole.

Table 1: Representative Examples of CuAAC Reactions with Aryl Azides and Terminal Alkynes

| Aryl Azide | Alkyne | Catalyst System | Product | Yield |

|---|---|---|---|---|

| 3-Azido-3-phenylquinoline-2,4(1H,3H)-dione | Phenylacetylene | CuSO₄/Cu(0) in DMSO | 3-Phenyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline-2,4(1H,3H)-dione | Good to Excellent semanticscholar.org |

| Benzyl Azide | Phenylacetylene | Cu(I) | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | High chalmers.se |

This table presents examples of the CuAAC reaction to illustrate its general utility; specific yield data for 1-azido-2-bromo-3-chlorobenzene is not available in the provided sources.

As a powerful complement to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to the opposite regioisomer: 1,5-disubstituted 1,2,3-triazoles. chalmers.seorganic-chemistry.orgnih.gov This method broadens the synthetic utility of the azide-alkyne cycloaddition. nih.gov Catalysts such as pentamethylcyclopentadienyl ruthenium chloride [Cp*RuCl] complexes are highly effective for this transformation. organic-chemistry.orgnih.gov

A key advantage of RuAAC is its ability to react with not only terminal alkynes but also internal alkynes, which are unreactive in CuAAC, leading to the formation of fully substituted 1,2,3-triazoles. organic-chemistry.orgnih.gov The proposed mechanism involves the oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate, followed by reductive elimination to release the triazole product. nih.gov The reaction of 1-azido-2-bromo-3-chlorobenzene with a terminal alkyne via RuAAC would selectively produce a 1-(2-bromo-3-chlorophenyl)-5-substituted-1H-1,2,3-triazole.

Table 2: Features of Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

| Feature | Description | Reference |

|---|---|---|

| Regioselectivity | Exclusively forms 1,5-disubstituted 1,2,3-triazoles from terminal alkynes. | chalmers.seorganic-chemistry.org |

| Substrate Scope | Reacts with both terminal and internal alkynes. | nih.gov |

| Catalysts | Typically [CpRuCl] complexes like CpRuCl(PPh₃)₂ or Cp*RuCl(COD). | organic-chemistry.orgnih.gov |

| Mechanism | Proceeds through an oxidative coupling pathway to form a ruthenacycle intermediate. | nih.gov |

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free variant of the click reaction, driven by the ring strain of a cyclooctyne (B158145) derivative. nih.govnih.gov This reaction is bioorthogonal, meaning it can proceed within a living biological system without interfering with native biochemical processes. nih.gov The absence of a cytotoxic copper catalyst makes SPAAC an invaluable tool for in-vivo labeling, such as modifying biomolecules on living cells. nih.govbroadpharm.com

In SPAAC, an azide like 1-azido-2-bromo-3-chlorobenzene would react with a strained alkyne, such as a dibenzocyclooctyne (DBCO), to form a stable triazole conjugate under physiological conditions. nih.govbroadpharm.com The reaction rate is influenced by the structure of the cyclooctyne and can be accelerated through the introduction of electron-withdrawing groups or secondary interactions. nih.govrsc.orgsynthical.comchemrxiv.org

Regioselectivity is a critical aspect of azide-alkyne cycloadditions, determining the substitution pattern of the resulting triazole ring. As highlighted, CuAAC and RuAAC provide opposing and highly specific regiochemical outcomes. chalmers.se

CuAAC yields 1,4-disubstituted 1,2,3-triazoles. rsc.org

RuAAC yields 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.org

The uncatalyzed Huisgen cycloaddition typically results in a mixture of both the 1,4- and 1,5-regioisomers. organic-chemistry.org The regioselectivity of the catalyzed reactions is dictated by the metallic catalyst and the electronic properties of the substrates. organic-chemistry.orgrsc.org Computational studies using Density Functional Theory (DFT) have been employed to understand the mechanisms and explain the observed regioselectivity, which arises from the most favorable interactions between the reactants within the metallic coordination sphere. nih.govrsc.org Stereoselectivity can also be a factor in related cycloaddition reactions, where the spatial arrangement of substituents is controlled, often influenced by chiral ligands or specific reaction conditions. nih.govrsc.org

Reduction Reactions to Amines

The azido group is readily reduced to a primary amine (-NH₂). This transformation is a fundamental and efficient method for amine synthesis, as the azide functional group can be considered a masked version of an amine. sigmaaldrich.comlibretexts.org The reaction typically involves a reducing agent such as lithium aluminum hydride (LiAlH₄). libretexts.org

The synthesis of an amine via an azide offers advantages over direct alkylation of ammonia, as the alkyl azide intermediate is not nucleophilic and thus prevents over-alkylation, which can lead to mixtures of primary, secondary, and tertiary amines. libretexts.org For 1-azido-2-bromo-3-chlorobenzene, reduction would convert the azido group to an amino group, yielding 2-bromo-3-chloroaniline (B79519). This provides a clean and specific route to this substituted aniline (B41778) derivative, which could be a valuable intermediate in further synthetic applications. libretexts.org

Thermal and Photochemical Decomposition Pathways: Nitrene Formation and Subsequent Reactivity

Reactivity of Halogen Substituents (Bromo and Chloro) on the Aromatic Ring

The bromine and chlorine atoms on the aromatic ring of 1-azido-2-bromo-3-chlorobenzene are susceptible to various substitution and coupling reactions, providing further avenues for synthetic modification.

Aryl halides can undergo nucleophilic aromatic substitution (SNAr), particularly when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org In an SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The leaving group is then expelled, restoring the aromaticity of the ring. pressbooks.pub

The reactivity of halogens in SNAr reactions typically follows the order F > Cl ≈ Br > I, which is the reverse of the trend observed in SN2 reactions. wikipedia.orgmasterorganicchemistry.com The presence of the azido group, which can act as an electron-withdrawing group through resonance, may facilitate SNAr reactions on 1-azido-2-bromo-3-chlorobenzene. The relative reactivity of the bromo and chloro substituents would depend on the specific nucleophile and reaction conditions. In some cases, reactions can be performed on halogenated π-deficient aromatic rings like pyridines. youtube.com

Under more forcing conditions, aryl halides without strong electron-withdrawing groups can react with strong nucleophiles via an elimination-addition mechanism involving a benzyne (B1209423) intermediate. pressbooks.pub

The bromo and chloro substituents on the aromatic ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.orgresearchgate.net

Suzuki-Miyaura Reaction : This reaction couples an organohalide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. wikipedia.orgnih.govlibretexts.org This method is widely used for the synthesis of biaryls and other complex molecules. wikipedia.orgnih.gov The reactivity of aryl halides in Suzuki reactions generally follows the order I > Br > Cl. nih.govresearchgate.net

Heck Reaction : The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a versatile method for C-C bond formation. wikipedia.orgodinity.com

Sonogashira Reaction : This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgwalisongo.ac.idlibretexts.orgorganic-chemistry.org It is a reliable method for the synthesis of arylalkynes. libretexts.org The reaction is typically carried out under mild conditions. wikipedia.orgwalisongo.ac.id

Buchwald-Hartwig Amination : This reaction forms a new carbon-nitrogen bond by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. This method is a significant tool for the synthesis of arylamines.

The differential reactivity of the bromo and chloro groups can potentially allow for selective cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in these catalytic cycles, enabling sequential functionalization. researchgate.netnih.gov

Below is an interactive data table summarizing the reactivity of 1-Azido-2-bromo-3-chlorobenzene.

Organometallic Reagent Chemistry (e.g., Grignard Reagents, Lithium-Halogen Exchange)

The generation of organometallic reagents from 1-azido-2-bromo-3-chlorobenzene provides another avenue for its functionalization. However, the presence of the reactive azido group presents a significant challenge, as it is generally incompatible with highly nucleophilic and basic organometallic species like Grignard and organolithium reagents.

A common strategy to overcome this is the protection of the azido group. For instance, the azido group can be reversibly converted into a phosphazide (B1677712) by reaction with a phosphine (B1218219). This protected form is stable to Grignard and organolithium reagents, allowing for selective metal-halogen exchange at the C-Br or C-Cl position. Following the desired reaction of the organometallic intermediate, the azido group can be regenerated.

In the context of metal-halogen exchange, the reactivity trend of I > Br > Cl is again pivotal.

Grignard Reagents: Formation of a Grignard reagent from 1-azido-2-bromo-3-chlorobenzene (after protection of the azido group) would selectively occur at the C-Br bond by reaction with magnesium metal. The resulting organomagnesium species, 2-chloro-3-(phosphazido)phenylmagnesium bromide, could then be reacted with a variety of electrophiles (e.g., aldehydes, ketones, CO₂) to introduce new functional groups at the C2 position.

Lithium-Halogen Exchange: Lithium-halogen exchange, typically carried out with an organolithium reagent such as n-butyllithium or t-butyllithium at low temperatures, would also preferentially occur at the more reactive C-Br bond. This would generate the corresponding aryllithium species, which can then undergo reactions with electrophiles. The rate of lithium-halogen exchange is generally very fast, which can be advantageous.

The table below summarizes the expected outcomes of forming organometallic reagents from a protected form of 1-azido-2-bromo-3-chlorobenzene.

| Organometallic Reagent | Method | Expected Intermediate |

| Grignard Reagent | Mg, THF | 2-Chloro-3-(protected-azido)phenylmagnesium bromide |

| Organolithium Reagent | n-BuLi, THF, low temp. | 1-Lithio-2-chloro-3-(protected-azido)benzene |

Chemo-selectivity and Orthogonal Reactivity Design in Multifunctional Systems

The presence of three distinct reactive sites in 1-azido-2-bromo-3-chlorobenzene—the C-Br bond, the C-Cl bond, and the azido group—makes it an excellent substrate for the design of orthogonal synthetic strategies, where each site can be addressed independently of the others.

Strategic Approaches for Selective Functionalization

A strategic approach to the selective functionalization of 1-azido-2-bromo-3-chlorobenzene would exploit the inherent differences in the reactivity of its functional groups. A plausible sequence of reactions could be:

Palladium-Catalyzed Cross-Coupling at the C-Br Bond: The most reactive site, the C-Br bond, can be functionalized first under relatively mild conditions, leaving the C-Cl and azido groups untouched. This allows for the introduction of a wide range of substituents at the C2 position.

Reaction of the Azido Group: The azido group can then be transformed through various reactions, such as the Huisgen 1,3-dipolar cycloaddition with an alkyne (a "click" reaction) to form a triazole, or reduction to an amine. These reactions are typically compatible with the remaining C-Cl bond.

Functionalization of the C-Cl Bond: The least reactive C-Cl bond can be functionalized last, requiring more vigorous reaction conditions, such as a different palladium catalyst system or higher temperatures.

This stepwise approach allows for the synthesis of highly complex and diverse molecules from a single starting material.

Interplay of Different Reactive Centers

The interplay between the different reactive centers is a key consideration in designing synthetic routes. The electronic properties of the substituents have a significant impact on the reactivity of the other sites. For example, after a Suzuki coupling at the C2 position, the newly introduced aryl group will electronically influence the reactivity of the azido and chloro groups. An electron-donating aryl group might slightly decrease the reactivity of the remaining C-Cl bond towards further cross-coupling, while an electron-withdrawing group might enhance it.

Furthermore, steric hindrance will play a role. A bulky group introduced at the C2 position may hinder subsequent reactions at the adjacent C1 (azido) and C3 (chloro) positions. Careful consideration of these electronic and steric effects is crucial for the successful design of multi-step synthetic sequences.

The table below provides a hypothetical example of a sequential functionalization strategy.

| Step | Reaction Type | Reactive Site | Product |

| 1 | Suzuki-Miyaura Coupling | C-Br | 2-Aryl-1-azido-3-chlorobenzene |

| 2 | Huisgen Cycloaddition | Azido group | 1-(4-Aryl-2-chlorophenyl)-4-substituted-1H-1,2,3-triazole |

| 3 | Buchwald-Hartwig Amination | C-Cl | 1-(4-Aryl-2-(dialkylamino)phenyl)-4-substituted-1H-1,2,3-triazole |

This strategic, stepwise approach, leveraging the inherent differences in reactivity, unlocks the potential of 1-azido-2-bromo-3-chlorobenzene as a versatile building block in organic synthesis.

Advanced Spectroscopic and Structural Elucidation of 1 Azido 2 Bromo 3 Chlorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, the precise arrangement of substituents on the benzene (B151609) ring can be determined.

The ¹H NMR spectrum of 1-Azido-2-bromo-3-chlorobenzene (B6202630) is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring (H-4, H-5, and H-6). The electron-withdrawing nature of the halogen substituents (bromine and chlorine) and the electronic effects of the azide (B81097) group will deshield these protons, shifting their signals downfield, likely in the range of 7.0 to 7.8 ppm.

The substitution pattern dictates a specific set of spin-spin coupling interactions:

H-4: This proton is adjacent to H-5 and will appear as a doublet of doublets due to coupling with H-5 (ortho-coupling, J ≈ 7-9 Hz) and a smaller coupling to H-6 (meta-coupling, J ≈ 1-3 Hz).

H-5: This proton is situated between H-4 and H-6 and is expected to appear as a triplet or, more precisely, a doublet of doublets with two similar ortho-coupling constants to H-4 and H-6 (J ≈ 7-9 Hz).

H-6: This proton is adjacent to H-5 and will appear as a doublet of doublets due to ortho-coupling with H-5 (J ≈ 7-9 Hz) and meta-coupling with H-4 (J ≈ 1-3 Hz).

The precise chemical shifts are influenced by the combined electronic effects of the three substituents. The proton ortho to the bromine (H-6) and the proton ortho to the chlorine (H-4) would be significantly influenced by the electronegativity and anisotropic effects of the adjacent halogens.

Predicted ¹H NMR Data for 1-Azido-2-bromo-3-chlorobenzene

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | Downfield region | Doublet of Doublets (dd) | J(H4-H5) ≈ 7-9, J(H4-H6) ≈ 1-3 |

| H-5 | Mid-region | Triplet (t) or dd | J(H5-H4) ≈ 7-9, J(H5-H6) ≈ 7-9 |

| H-6 | Downfield region | Doublet of Doublets (dd) | J(H6-H5) ≈ 7-9, J(H6-H4) ≈ 1-3 |

In a proton-decoupled ¹³C NMR spectrum, 1-Azido-2-bromo-3-chlorobenzene should exhibit six unique signals, one for each carbon atom in the benzene ring, as the substitution pattern renders them all chemically non-equivalent. The chemical shifts of these carbons are primarily influenced by the electronegativity and resonance effects of the directly attached substituent.

Substituted Carbons (C-1, C-2, C-3): These carbons will have the most downfield chemical shifts.

C-1 (ipso-carbon to Azide): The carbon bearing the azide group is expected to be significantly shifted.

C-2 (ipso-carbon to Bromo): The direct attachment to the electronegative bromine atom causes a downfield shift. In similar compounds like 1-bromo-2-chlorobenzene (B145985), this carbon appears in a distinct region. nih.gov

C-3 (ipso-carbon to Chloro): The carbon attached to chlorine will also be shifted downfield. Typically, the ipso-carbon attached to chlorine is found at a lower field than that attached to bromine. docbrown.info

Unsubstituted Carbons (C-4, C-5, C-6): These carbons will appear at higher fields compared to the substituted carbons. Their chemical shifts will be influenced by the electronic effects of the substituents at the ortho, meta, and para positions. For instance, C-4 is ortho to the chlorine and para to the azide, and its chemical shift will reflect a combination of these effects.

Predicted ¹³C NMR Data for 1-Azido-2-bromo-3-chlorobenzene

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 | ~140-150 | Attached to Azide group |

| C-2 | ~115-125 | Attached to Bromo group |

| C-3 | ~130-140 | Attached to Chloro group |

| C-4 | ~125-135 | Ortho to Chloro, Para to Azide |

| C-5 | ~120-130 | Complex substituent effects |

| C-6 | ~125-135 | Ortho to Bromo, Meta to Chloro |

To unambiguously assign the proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. For 1-Azido-2-bromo-3-chlorobenzene, cross-peaks would be expected between H-4 and H-5, and between H-5 and H-6, confirming their adjacency on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would allow for the unambiguous assignment of C-4, C-5, and C-6 by linking them to their corresponding, already identified, proton signals (H-4, H-5, and H-6).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying the quaternary (non-protonated) carbons (C-1, C-2, C-3). It shows correlations between protons and carbons over two to three bonds. Key expected correlations would include:

H-4 correlating to C-2, C-3, and C-5.

H-6 correlating to C-1, C-2, and C-5. These long-range correlations provide a complete and definitive map of the molecular structure, confirming the 1,2,3-substitution pattern.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The most prominent and diagnostic feature in the IR spectrum of 1-Azido-2-bromo-3-chlorobenzene is the asymmetric stretching vibration (νas) of the azide (–N₃) functional group. This vibration gives rise to a very strong and sharp absorption band. Based on data from analogous aromatic azides, this peak is reliably found in the region of 2100-2140 cm⁻¹ . The presence of a strong peak in this specific window is definitive evidence for the incorporation of the azide group into the molecule.

The IR spectrum also provides information about the aromatic backbone.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring typically appear as a group of weaker absorptions above 3000 cm⁻¹, usually in the 3050-3100 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring result in a series of medium to weak absorptions in the 1400-1600 cm⁻¹ region. The exact positions and number of these peaks can be influenced by the substitution pattern on the ring.

C-X Stretching: The vibrations corresponding to the C-Br and C-Cl bonds are found in the fingerprint region of the spectrum, typically below 1100 cm⁻¹, but are often harder to assign definitively than the functional group vibrations.

Predicted IR Absorption Data for 1-Azido-2-bromo-3-chlorobenzene

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Azide (N₃) Asymmetric Stretch | 2100 - 2140 | Strong, Sharp |

| Aromatic C-H Stretch | 3050 - 3100 | Weak to Medium |

| Aromatic C=C Ring Stretch | 1400 - 1600 | Medium to Weak |

Carbon-Halogen Stretching Frequencies and Their Diagnostic Value

Infrared (IR) spectroscopy is a fundamental tool for identifying functional groups within a molecule. For 1-azido-2-bromo-3-chlorobenzene, the carbon-halogen stretching vibrations (C-X) are of significant diagnostic value, confirming the presence of both bromine and chlorine atoms attached to the aromatic ring. These vibrations appear in the fingerprint region of the IR spectrum (below 1500 cm⁻¹).

The position of the C-X stretching band is primarily influenced by the mass of the halogen atom and the strength of the carbon-halogen bond. As the mass of the halogen increases, the vibrational frequency decreases. spectroscopyonline.com Consequently, the C-Cl stretch occurs at a higher wavenumber than the C-Br stretch. In aromatic compounds, these frequencies typically fall within well-defined ranges. libretexts.orgorgchemboulder.com

Detailed studies on halogenated benzenes show that the exact frequency can be influenced by the substitution pattern on the ring. researchgate.netresearchgate.netrsc.org For instance, in 1-bromo-2-chlorobenzene, a strong band observed at 744 cm⁻¹ is assigned to the C-Cl stretching vibration. researchgate.net The C-Br stretching vibrations in aromatic compounds are generally found in the 690-515 cm⁻¹ range. libretexts.orgorgchemboulder.com The recognition of the C-Br vibration can be challenging due to potential mixing with other vibrations in this region, a consequence of the heavy bromine atom. researchgate.net

In 1-azido-2-bromo-3-chlorobenzene, the presence of three adjacent substituents, including the electron-donating azido (B1232118) group, will influence the electronic distribution and bond strengths within the benzene ring, potentially causing slight shifts from the expected values. However, the presence of distinct absorption bands within these characteristic regions serves as strong evidence for the C-Cl and C-Br bonds.

Table 1: Expected IR Stretching Frequencies for Carbon-Halogen Bonds in Aromatic Compounds

| Bond | Typical Frequency Range (cm⁻¹) | Diagnostic Importance |

| C-Cl | 850 - 550 libretexts.orgorgchemboulder.com | Confirms presence of chlorine. |

| C-Br | 690 - 515 libretexts.orgorgchemboulder.com | Confirms presence of bromine. |

Mass Spectrometry (MS) for Molecular Information and Fragmentation Study

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental formula of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of the exact molecular formula. For 1-azido-2-bromo-3-chlorobenzene, the molecular formula is C₆H₃BrClN₃.

The exact mass is calculated using the masses of the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁴N, ³⁵Cl, and ⁷⁹Br). The presence of bromine and chlorine, both of which have two stable isotopes with significant natural abundance (³⁵Cl:³⁷Cl ≈ 3:1 and ⁷⁹Br:⁸¹Br ≈ 1:1), results in a characteristic isotopic pattern for the molecular ion peak. docbrown.info This pattern appears as a cluster of peaks, and their relative intensities are a definitive signature for the presence of one bromine and one chlorine atom in the molecule. The analysis of this isotopic distribution, combined with the exact mass measurement, provides unambiguous confirmation of the elemental composition. docbrown.infonih.gov

Table 2: Isotopic Masses and Expected HRMS Data for the Molecular Ion [M]⁺

| Molecular Formula | Isotope Combination | Calculated Exact Mass (Da) | Expected Relative Abundance |

| C₆H₃BrClN₃ | ¹²C₆¹H₃⁷⁹Br³⁵Cl¹⁴N₃ | 230.9362 | 100% (Reference) |

| C₆H₃BrClN₃ | ¹²C₆¹H₃⁸¹Br³⁵Cl¹⁴N₃ | 232.9342 | ~98% |

| C₆H₃BrClN₃ | ¹²C₆¹H₃⁷⁹Br³⁷Cl¹⁴N₃ | 232.9333 | ~33% |

| C₆H₃BrClN₃ | ¹²C₆¹H₃⁸¹Br³⁷Cl¹⁴N₃ | 234.9313 | ~32% |

In electron ionization (EI) mass spectrometry, the molecular ion ([M]⁺) undergoes fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides valuable structural information. For 1-azido-2-bromo-3-chlorobenzene, several key fragmentation pathways can be predicted.

Loss of Dinitrogen: Aromatic azides are known to readily lose a molecule of dinitrogen (N₂, 28 Da) upon ionization to form a highly reactive nitrene intermediate. This is often the primary and most facile fragmentation step.

Loss of Halogens: Following the initial loss of N₂, the resulting fragment can undergo subsequent loss of the halogen atoms. This can occur via the expulsion of a bromine radical (Br•, 79/81 Da) or a chlorine radical (Cl•, 35/37 Da).

Loss of HX: The fragment ions can also lose a hydrogen halide, such as HBr or HCl, leading to the formation of a benzyne-type radical cation.

Benzene Ring Fission: At higher energies, the aromatic ring itself can fragment, although these peaks are typically of lower intensity.

The fragmentation of halogenated aromatic compounds can be complex, with some pathways being favored based on the substitution pattern. nih.gov For instance, ortho-substituted compounds can exhibit unique fragmentation mechanisms involving interaction between the adjacent groups. nih.gov The precise fragmentation pattern serves as a molecular fingerprint, confirming the connectivity of the atoms.

Table 3: Predicted Key Fragments in the Mass Spectrum of 1-Azido-2-bromo-3-chlorobenzene

| Fragment Ion | Proposed Origin | m/z (using ³⁵Cl, ⁷⁹Br) |

| [C₆H₃BrClN₃]⁺ | Molecular Ion | 231 |

| [C₆H₃BrCl]⁺ | [M - N₂]⁺ | 203 |

| [C₆H₃Cl]⁺ | [M - N₂ - Br]⁺ | 110 |

| [C₆H₃Br]⁺ | [M - N₂ - Cl]⁺ | 154 |

| [C₆H₂]⁺ | [M - N₂ - Br - HCl]⁺ | 74 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic compounds, the most significant absorptions arise from π → π* and n → π* electronic transitions. mdpi.com

The benzene ring possesses characteristic absorption bands due to its conjugated π-electron system. libretexts.org When substituents are added to the ring, they can alter the energy of the molecular orbitals, leading to changes in the absorption maxima (λmax) and molar absorptivity (ε).

Azido Group (-N₃): The azido group is considered an activating group, capable of donating electron density to the aromatic ring through resonance (+R effect). This donation of electron density typically raises the energy of the highest occupied molecular orbital (HOMO), reducing the HOMO-LUMO gap and causing a bathochromic shift (a shift to longer wavelengths).

The combination of these three substituents on the benzene ring extends the conjugation and perturbs the symmetry of the system. The interplay between the electron-donating azido group and the electronically complex halogen atoms is expected to result in a significant bathochromic shift of the π → π* transitions compared to unsubstituted benzene. The azido group also has non-bonding electrons, which may give rise to a weak, longer-wavelength n → π* transition.

X-ray Crystallography for Solid-State Molecular Architecture (if applicable to 1-Azido-2-bromo-3-chlorobenzene or closely related analogs)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique can provide accurate data on bond lengths, bond angles, and intermolecular interactions.

As of this writing, a published crystal structure for 1-azido-2-bromo-3-chlorobenzene is not available in open-access crystallographic databases. However, based on the structures of closely related substituted aromatic compounds, a number of architectural features can be predicted. nih.gov

If a single crystal were analyzed, it would be expected to show:

Molecular Geometry: The benzene ring would be largely planar. The bond lengths of C-Br and C-Cl would be consistent with those of other halogenated benzenes. The azido group has a specific geometry, with the C-N-N bond angle being approximately 120° and the N-N-N portion being essentially linear. The steric hindrance from the three adjacent, bulky substituents could potentially cause slight out-of-plane distortions of the groups to minimize repulsion.

A definitive crystallographic study would be invaluable for confirming the predicted geometry and understanding how the molecule organizes itself in the solid state.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

Experimental data from single-crystal X-ray diffraction analysis, which is the definitive method for determining the precise three-dimensional arrangement of atoms, is not publicly available for 1-Azido-2-bromo-3-chlorobenzene. As a result, tables of bond lengths (e.g., C-C, C-N, C-Br, C-Cl, N-N), bond angles, and dihedral angles cannot be provided.

Computational Chemistry and Theoretical Investigations of 1 Azido 2 Bromo 3 Chlorobenzene

Density Functional Theory (DFT) Calculations for Electronic and Geometrical Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying medium-sized aromatic systems. It is used to approximate the solution to the Schrödinger equation by modeling the electron correlation via functionals of the electron density.

Geometry optimization is a computational process that seeks to find the minimum energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 1-azido-2-bromo-3-chlorobenzene (B6202630), calculations would begin with an initial guess of the structure, which is then iteratively refined to minimize the forces on each atom.

The primary conformational variable in this molecule is the rotation of the azido (B1232118) group (−N₃) relative to the benzene (B151609) ring. Due to steric hindrance from the adjacent bulky bromine atom, the azido group is expected to lie preferentially in the plane of the benzene ring, with the terminal nitrogen atom pointing away from the bromine atom to minimize repulsion. The benzene ring itself is expected to maintain its planarity, though minor distortions may occur due to the electronic effects of the substituents. DFT calculations, for instance at the B3LYP/6-311++G(d,p) level of theory, would provide precise values for bond lengths, bond angles, and dihedral angles of the most stable conformer.

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths (Å) | |||

| C1-N1 | 1.40 | N1-N2 | 1.25 |

| N2-N3 | 1.15 | C2-Br | 1.91 |

| C3-Cl | 1.75 | C1-C2 | 1.40 |

| Bond Angles (°) | |||

| C2-C1-N1 | 118.5 | C1-N1-N2 | 115.0 |

| N1-N2-N3 | 172.0 | C1-C2-Br | 121.0 |

| C2-C3-Cl | 119.5 | C1-C6-H | 120.0 |

Note: The data in this table is hypothetical and serves for illustrative purposes only, representing the type of output expected from a DFT geometry optimization.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity, electronic transitions, and stability. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. schrodinger.comresearchgate.net Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. For 1-azido-2-bromo-3-chlorobenzene, the electron-withdrawing halogen atoms and the azido group are expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzene. DFT calculations can precisely quantify these energy levels and the resulting gap, which is crucial for predicting the molecule's behavior in chemical reactions and its electronic absorption properties (e.g., UV-Vis spectra). nih.gov

| Orbital | Energy (eV) |

|---|---|

| LUMO | -1.55 |

| HOMO | -6.75 |

| HOMO-LUMO Gap (ΔE) | 5.20 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would be obtained from DFT calculations.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It is a 3D plot of the electrostatic potential mapped onto the constant electron density surface of a molecule. Different colors represent different values of the electrostatic potential: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack).

For 1-azido-2-bromo-3-chlorobenzene, the MESP surface would likely show:

Negative Potential: Concentrated on the terminal nitrogen atom of the azido group, which possesses a lone pair of electrons. The electronegative chlorine and bromine atoms would also be surrounded by regions of negative potential. These sites are the most probable targets for protons and other electrophiles.

Positive Potential: Located on the hydrogen atoms of the benzene ring. A region of slight positive potential might also be associated with the C-N bond, influenced by the electron-withdrawing nature of the azide (B81097). These sites are susceptible to attack by nucleophiles.

Theoretical vibrational frequency calculations are instrumental in the analysis and assignment of experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. These calculated frequencies often require scaling by an empirical factor to correct for anharmonicity and the approximations inherent in the computational method, allowing for a direct comparison with experimental spectra. nih.govamanote.com

For 1-azido-2-bromo-3-chlorobenzene, calculations would predict characteristic vibrational modes. A study on the related molecule 1-bromo-2-chlorobenzene (B145985) has demonstrated the utility of DFT for assigning its vibrational spectra. researchgate.net For the title compound, key predicted frequencies would include the strong asymmetric stretch of the azido group (typically around 2100 cm⁻¹), the symmetric N₃ stretch (around 1250 cm⁻¹), C-Cl and C-Br stretching modes (typically below 800 cm⁻¹), and various C-H and C-C stretching and bending modes characteristic of the substituted benzene ring.

| Vibrational Mode | Calculated Frequency (Scaled) | Expected Experimental Frequency |

|---|---|---|

| N₃ Asymmetric Stretch | 2125 | ~2120 |

| N₃ Symmetric Stretch | 1260 | ~1255 |

| C-Cl Stretch | 740 | ~745 |

| C-Br Stretch | 650 | ~655 |

Note: The data in this table is hypothetical and for illustrative purposes. It shows how theoretical calculations are correlated with experimental spectroscopic data.

Advanced Quantum Mechanical (QM) Methodologies

While DFT is a workhorse for many applications, more advanced (and computationally expensive) quantum mechanical methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide higher accuracy, which is sometimes necessary for resolving subtle energetic differences, such as those in tautomeric equilibria.

Aryl azides can exist in a temperature- and solvent-dependent equilibrium with their cyclic valence isomers, the fused tetrazoles. This azido-tetrazole isomerism is a form of tautomerism. nih.govresearchgate.net For 1-azido-2-bromo-3-chlorobenzene, the corresponding isomer would be a bromochloro-substituted benzotetrazole.

1-Azido-2-bromo-3-chlorobenzene ⇌ 7-Bromo-8-chloro-tetrazolo[1,5-a]pyridine nucleus analog

The position of this equilibrium is highly sensitive to the electronic nature of the substituents on the benzene ring. Electron-withdrawing groups, such as the halogens present in this molecule, typically stabilize the azide form, disfavoring cyclization. Advanced QM calculations are essential to accurately determine the relative energies (ΔE) and the energy barrier for the interconversion between these two isomers. scispace.com These calculations can predict which form is thermodynamically more stable under different conditions (e.g., gas phase vs. solution) and provide insight into the kinetics of the isomerization process.

Effects of Substituents and Halogen Identity on Electronic Properties and Stability

The electronic properties and stability of an aryl azide are profoundly influenced by the nature and position of substituents on the aromatic ring. For 1-azido-2-bromo-3-chlorobenzene, the two halogen atoms (bromine and chlorine) and the azido group itself are the key determinants of its characteristics.

The azido group is generally considered to be an electron-withdrawing substituent through an inductive effect. uni-muenchen.de The stability of aryl azides is linked to the electronic nature of the ring; electron-withdrawing groups tend to decrease the thermal stability of the azide. rsc.org This is because they can stabilize the transition state leading to the formation of the corresponding nitrene. Studies on various substituted phenyl azides have shown that those with electron-withdrawing groups generally react faster and at lower temperatures. rsc.org

Table 1: Expected Influence of Substituents on Aryl Azide Reactivity

| Substituent Type | Electronic Effect | Expected Impact on 1-Azido-2-bromo-3-chlorobenzene | Reference |

|---|---|---|---|

| Azido (-N₃) | Inductively Electron-Withdrawing | Contributes to the overall electrophilic character of the ring. | uni-muenchen.de |

| Chloro (-Cl) | Inductively Electron-Withdrawing | Decreases electron density on the ring, lowers the activation energy for nitrene formation, and reduces thermal stability. | rsc.org |

| Bromo (-Br) | Inductively Electron-Withdrawing | Similar to chloro, decreases electron density and stability. May participate in halogen bonding. | rsc.orgresearchgate.net |

Mechanistic Studies through Computational Reaction Pathways

The primary reaction pathway for aryl azides upon thermal or photochemical stimulation is the extrusion of a dinitrogen molecule (N₂) to form a highly reactive nitrene intermediate. rsc.orgresearchgate.net Computational chemistry is indispensable for mapping these reaction pathways, identifying transient species, and calculating the energetics involved.

A key goal of computational mechanistic studies is to locate the transition state (TS) for the N₂ extrusion and to calculate the associated activation energy (Ea), which determines the reaction rate. For aryl azides, the decomposition is generally the rate-determining step. rsc.org Theoretical calculations on various aryl azides have established that this process can proceed through different electronic states (singlet or triplet). rsc.orgacs.org

For 1-azido-2-bromo-3-chlorobenzene, a computational study would involve geometry optimization of the ground state molecule, the transition state for N₂ loss, and the resulting singlet and triplet nitrene products. Methods like Density Functional Theory (DFT) are commonly used for this purpose. The transition state is characterized by having exactly one imaginary vibrational frequency corresponding to the C-N bond cleavage and N-N bond formation.

While specific values for 1-azido-2-bromo-3-chlorobenzene are not published, data from analogous systems provide a reference. For instance, first-principles calculations on a Pd-catalyzed nitrene-transfer reaction showed a Gibbs free energy barrier of 18.22 kcal/mol for nitrogen elimination. nih.gov The thermal decomposition of isopropyl azide was found to have activation barriers of approximately 45 kcal/mol. rsc.org The activation energy for the rearrangement of singlet phenylnitrene itself is much lower, around 5.6 kcal/mol. acs.org It is anticipated that the activation energy for 1-azido-2-bromo-3-chlorobenzene would be influenced by its specific halogen substituents.

Table 2: Representative Calculated Activation Energies for Azide Reactions

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| Phenylnitrene Ring Expansion | CASPT2//CASSCF | 5.6 | acs.org |

| Isopropyl Azide Decomposition | CASSCF/MS-CASPT2 | ~45.5 | rsc.org |

| N₂ Elimination from Pd-imido | DFT | 18.22 (Gibbs Free Energy) | nih.gov |

Beyond identifying a single transition state, computational chemists map the entire potential energy surface (PES) to elucidate the complete reaction pathway. A PES is a multidimensional surface that represents the energy of a molecule as a function of its geometry. By mapping the PES, researchers can identify all stable intermediates, transition states, and the pathways connecting them. researchgate.net

For the decomposition of 1-azido-2-bromo-3-chlorobenzene, a PES scan would start from the optimized azide structure. The C-N₃ bond would be systematically stretched, and the energy at each point calculated, to trace the path to the nitrene. This process, known as an Intrinsic Reaction Coordinate (IRC) calculation, confirms that a located transition state indeed connects the reactant azide to the product nitrene. nih.gov The PES would also map subsequent reactions of the highly reactive 2-bromo-3-chlorophenylnitrene, such as intramolecular cyclization or intermolecular reactions, providing a comprehensive mechanistic picture. acs.orgresearchgate.net

Solvation Models and Environmental Effects in Theoretical Studies

Reactions are typically carried out in a solvent, and the solvent can have a significant effect on reaction rates and mechanisms. Computational models must account for these environmental effects. numberanalytics.com This is particularly important for polar molecules or reactions involving charged species. Two main classes of solvation models are used: continuum (implicit) and explicit models. wikipedia.orgrsc.org

Continuum or implicit solvation models treat the solvent as a continuous medium with a characteristic dielectric constant (ε), rather than as individual molecules. numberanalytics.comnumberanalytics.com The solute is placed in a cavity within this dielectric continuum, and the electrostatic interactions between the solute and the solvent are calculated. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.

The Self-Consistent Reaction Field (SCRF) is the general framework for these calculations. researchgate.net Popular models within this family include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). numberanalytics.comnumberanalytics.com When studying 1-azido-2-bromo-3-chlorobenzene, a PCM calculation would be used to estimate how a solvent's polarity affects the energy of the reactant, transition state, and product, thereby predicting the solvent's influence on the reaction kinetics. Given that some studies have noted challenges in accurately modeling halogenated compounds with standard continuum models, careful parameterization would be necessary. researchgate.net

Explicit solvation models provide a more detailed and physically realistic picture by representing individual solvent molecules. wikipedia.orgnumberanalytics.com These simulations, typically performed using Monte Carlo (MC) or Molecular Dynamics (MD) methods, allow for the study of specific solute-solvent interactions like hydrogen bonding. numberanalytics.comrsc.org

To study 1-azido-2-bromo-3-chlorobenzene, a number of solvent molecules would be placed in a simulation box with the solute molecule. Monte Carlo Free Energy Perturbation (MC-FEP) is a powerful technique within this framework to calculate the free energy difference between two states (e.g., reactant and product) in solution. While computationally demanding, this approach can capture effects that continuum models might miss, such as specific solvent molecule orientations or participation in the reaction. rsc.org Hybrid models, which treat the immediate solvation shell explicitly and the bulk solvent implicitly (often called cluster-continuum models), offer a compromise between accuracy and computational cost. pitt.edunih.gov

Table 3: Comparison of Solvation Models for Theoretical Studies

| Feature | Continuum (Implicit) Models (e.g., SCRF, PCM) | Explicit Models (e.g., MC, MD) |

|---|---|---|

| Solvent Representation | Continuous dielectric medium | Individual solvent molecules |

| Computational Cost | Low to moderate | High |

| Key Advantage | Captures bulk electrostatic effects efficiently | Models specific solute-solvent interactions (e.g., H-bonds) accurately |

| Typical Application | Rapid screening of solvent effects on reaction energies | Detailed study of solvation structure and free energy calculations |

| Reference | numberanalytics.comresearchgate.net | wikipedia.orgrsc.org |

Advanced Applications and Emerging Research Directions of 1 Azido 2 Bromo 3 Chlorobenzene and Its Derivatives

Role in Advanced Organic Synthesis as a Multifunctional Building Blocknih.govsigmaaldrich.com

The trifunctional nature of 1-azido-2-bromo-3-chlorobenzene (B6202630) makes it a valuable and versatile building block in organic synthesis. sigmaaldrich.comrsc.orgrsc.org The differential reactivity of its substituents can be harnessed to perform a variety of chemical modifications in a controlled and predictable manner.

The capacity for selective functionalization at three distinct positions on the benzene (B151609) ring makes 1-azido-2-bromo-3-chlorobenzene an excellent starting point for creating complex and highly substituted aromatic compounds. The azido (B1232118) group can be easily transformed into an amine, which can then be used in various coupling reactions or to introduce other functional groups. The bromo and chloro groups, with their differing reactivities in cross-coupling reactions, enable the stepwise introduction of various substituents. For instance, the higher reactivity of the bromo group in palladium-catalyzed reactions like the Suzuki or Buchwald-Hartwig couplings allows for selective substitution at the 2-position, leaving the chloro group at the 3-position available for later modifications. This sequential functionalization is a powerful method for building molecular complexity from a simpler precursor.

Multicomponent reactions (MCRs) are highly efficient chemical reactions in which three or more reactants combine in a single step to form a product that incorporates structural elements from each reactant. The functional groups of 1-azido-2-bromo-3-chlorobenzene make it a suitable candidate for certain MCRs. For example, the azido group can undergo cycloaddition reactions, while the halogen atoms can be involved in subsequent or simultaneous coupling reactions.

A notable example of a cascade process is the Van Leusen imidazole (B134444) synthesis, which is used to prepare imidazoles from aldimines and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgorganic-chemistry.orgwikipedia.org While this reaction has been extensively applied to acyclic imines, its use with cyclic imines has been more limited. nih.gov The amino derivative of 1-azido-2-bromo-3-chlorobenzene, obtained by reducing the azido group, could be converted to an aldimine. This aldimine could then participate in the Van Leusen reaction to form a highly substituted imidazole ring. nih.gov This demonstrates the potential of its derivatives to engage in powerful cascade reactions for the rapid construction of complex heterocyclic cores.

The reactivity of the functional groups in 1-azido-2-bromo-3-chlorobenzene makes it a valuable precursor for a variety of heterocyclic systems, which are fundamental structures in many pharmaceuticals, agrochemicals, and materials.

Triazoles : The azido group readily participates in [3+2] cycloaddition reactions with alkynes, a classic example of "click chemistry," to form 1,2,3-triazoles. beilstein-journals.orgfrontiersin.org This reaction is highly efficient and regioselective. nih.govraco.cat When catalyzed by copper(I), it yields 1,4-disubstituted triazoles, while ruthenium catalysts can produce 1,5-disubstituted triazoles. beilstein-journals.orgorganic-chemistry.org The resulting triazole ring is a stable aromatic system that can serve as a rigid linker or a pharmacophore in drug development.

Indoles : The synthesis of indoles, a privileged scaffold in medicinal chemistry, can be achieved through several routes starting from 1-azido-2-bromo-3-chlorobenzene. organic-chemistry.orgnih.govcore.ac.uk For example, a palladium-catalyzed cross-coupling reaction at the bromine position with a suitable alkyne, followed by a reductive cyclization of the azido group onto the alkyne, can yield an indole (B1671886). mdpi.com This is a strategy related to the Bartoli indole synthesis or other intramolecular C-H amination reactions.